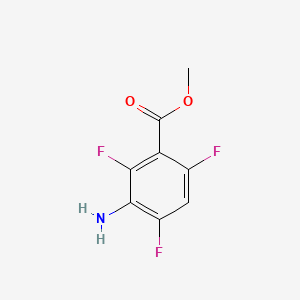

Methyl 3-amino-2,4,6-trifluorobenzoate

Description

Methyl 3-amino-2,4,6-trifluorobenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with an amino group at the 3-position and fluorine atoms at the 2-, 4-, and 6-positions. Its molecular formula is C₈H₆F₃NO₂, with a molecular weight of 223.13 g/mol. The compound’s unique structure combines electron-withdrawing fluorine atoms and an electron-donating amino group, creating distinct electronic and steric properties.

Properties

CAS No. |

125568-74-3 |

|---|---|

Molecular Formula |

C8H6F3NO2 |

Molecular Weight |

205.136 |

IUPAC Name |

methyl 3-amino-2,4,6-trifluorobenzoate |

InChI |

InChI=1S/C8H6F3NO2/c1-14-8(13)5-3(9)2-4(10)7(12)6(5)11/h2H,12H2,1H3 |

InChI Key |

NPLVVMLTRUVJGJ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C(=C(C=C1F)F)N)F |

Synonyms |

Benzoic acid, 3-amino-2,4,6-trifluoro-, methyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 3-Methoxy-2,4,5-trifluorobenzoate

Key Differences :

- Substituents: Replaces the amino group with a methoxy (-OCH₃) group at the 3-position and fluorine atoms at 2-, 4-, and 5-positions (vs. 2,4,6 in the target compound).

- Molecular Properties :

Functional Impact :

- Fluorine placement (2,4,5 vs. 2,4,6) influences steric hindrance and electronic distribution, which may affect crystallization behavior or interaction with biological targets.

Sulfonylurea-Based Methyl Benzoates (e.g., Triflusulfuron Methyl Ester)

Key Differences :

Functional Impact :

Carbohydrate-Derived Methyl Amino Esters

Key Differences :

- Backbone: Compounds like methyl 3-amino-2,3-dideoxyhexopyranosides feature a carbohydrate core with amino and ester groups, contrasting with the aromatic benzoate system of the target compound .

Functional Impact :

- Carbohydrate derivatives exhibit conformational flexibility due to their cyclic ether and hydroxyl groups, whereas the rigid aromatic ring of this compound restricts rotational freedom.

- Protonation studies of carbohydrate-based amino esters reveal pH-dependent stability, a property that may differ in aromatic systems due to resonance effects .

Tabulated Comparison of Key Properties

Research Findings and Implications

- Electronic Effects: The amino group in this compound may enhance solubility in polar solvents compared to methoxy analogs, though this requires experimental validation.

- Synthetic Utility : Fluorine substitution patterns (2,4,6 vs. 2,4,5) influence regioselectivity in cross-coupling reactions, as seen in related trifluorobenzoates .

- Biological Activity: While sulfonylurea derivatives leverage triazine rings for herbicidal activity, the target compound’s amino group could facilitate interactions with enzymes or receptors in novel agrochemical designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.